Welcome to the BenchChem Online Store!
molecular formula C7H10N4 B8809536 5-amino-1-propyl-1H-pyrazole-4-carbonitrile

5-amino-1-propyl-1H-pyrazole-4-carbonitrile

Cat. No. B8809536
M. Wt: 150.18 g/mol
InChI Key: GJKBSGKZDKYIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07851468B2

Procedure details

3-Amino-4-pyrazolecarbonitrile 1 (Acros, 3.24 g, 30.0 mmol), propylbromide (Acros, 4.43 g, 36 mmol) and anhydrous potassium carbonate (Fisher, 5.0 g, 36 mmol) were suspended in 20 mL anhydrous DMF and heated at 80° C. in a sealed tube under argon overnight. The reaction was permitted to cool and the DMF was removed on a rotary evaporator. Water was added (100 mL) and the organics were extracted with dichloromethane (3×100 mL). The combined dichloromethane fractions were washed with water (50 mL) and brine (50 mL) and were dried (magnesium sulfate). Concentration of the organics afforded an oil which was subjected to flash chromatography on silica gel (1-3% methanol/dichloromethane). Two white crystals were obtained: compound 101 (1.88 g, 42%) elutes first and compound 102 (711 mg, 16%) elutes second. Compound 101: mp 85-90° C.; MS (ES+ calculated: 150.18; found: 151.15 M+H). HPLC (99%) purity, retention time 5.8 minutes—Method A); 1H NMR (400 MHz, DMSO-d6) δ 8.07 (s, 1H), 5.52 (s, 2H), 3.82 (t, J=7, 2H), 1.70 (m, 2H), 0.79 (t, J=7, 3H). Compound 102: mp 162-164° C.; MS (ES+ calculated: 150.18; found: 151.18 M+H). HPLC (95%) purity, retention time 6.4 minutes—Method A); 1H 1H NMR (400 MHz, DMSO-d6) δ 7.51 (s, 1H), 6.53 (s, 2H), 3.82 (t, J=7, 2H), 2.95 (m, 2H), 0.81 (t, J=7, 3H).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
compound 101
Quantity
1.88 g
Type
reactant
Reaction Step Four
[Compound]
Name
compound 102
Quantity
711 mg
Type
reactant
Reaction Step Five
[Compound]
Name
Compound 101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Compound 102
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][NH:4][N:3]=1.[CH2:9](Br)[CH2:10][CH3:11].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[NH2:1][C:2]1[N:3]([CH2:9][CH2:10][CH3:11])[N:4]=[CH:5][C:6]=1[C:7]#[N:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
NC1=NNC=C1C#N
Step Two
Name
Quantity
4.43 g
Type
reactant
Smiles
C(CC)Br
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
compound 101
Quantity
1.88 g
Type
reactant
Smiles
Step Five
Name
compound 102
Quantity
711 mg
Type
reactant
Smiles
Step Six
Name
Compound 101
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Compound 102
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the DMF was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
Water was added (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted with dichloromethane (3×100 mL)
WASH
Type
WASH
Details
The combined dichloromethane fractions were washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
Concentration of the organics afforded an oil which
CUSTOM
Type
CUSTOM
Details
Two white crystals were obtained

Outcomes

Product
Name
Type
Smiles
NC1=C(C=NN1CCC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.